Sgc-cbp30

Description

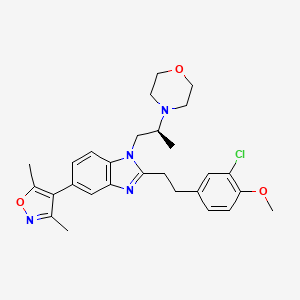

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPYBHCJBORHCE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)C[C@H](C)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SGC-CBP30 mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of SGC-CBP30 in Cancer Cells

Executive Summary

This compound is a potent and selective chemical probe that targets the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins are crucial epigenetic regulators, functioning as histone acetyltransferases (HATs) that modulate chromatin structure and gene expression. In numerous cancers, the activity of CBP/p300 is dysregulated, contributing to oncogenic transcription programs. This compound acts by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, preventing their recruitment to acetylated histones at enhancers and promoters. This targeted inhibition disrupts the transcriptional activation of key oncogenes, most notably MYC and its upstream regulator IRF4, leading to cell cycle arrest, apoptosis, and reduced proliferation in susceptible cancer cell lines, particularly those of hematological origin. This document provides a detailed overview of the mechanism of action, quantitative biochemical and cellular data, key experimental protocols, and visual representations of the relevant pathways.

Core Mechanism of Action: Epigenetic Reader Inhibition

The primary mechanism of this compound is the selective inhibition of the bromodomain—an epigenetic "reader" module—of CBP (also known as CREBBP) and p300 (also known as EP300).

-

Role of CBP/p300: CBP and p300 are transcriptional coactivators that link DNA-binding transcription factors to the basal transcription machinery.[1][2][3] A key function is their intrinsic histone acetyltransferase (HAT) activity, which adds acetyl groups to lysine residues on histones (e.g., H3K18, H3K27).[4] This acetylation neutralizes the positive charge of histones, relaxing chromatin structure and making DNA more accessible for transcription.[5]

-

The Bromodomain as an "Epigenetic Reader": Both CBP and p300 contain a bromodomain, which is a protein domain that specifically recognizes and binds to acetylated lysine residues on histones and other proteins.[6][7][8] This "reading" function is critical for anchoring the CBP/p300 complex to active chromatin regions, such as super-enhancers, thereby reinforcing and propagating the transcriptional activation of target genes.[9]

-

This compound's Inhibitory Action: this compound is a small molecule designed to competitively bind to the hydrophobic acetyl-lysine binding pocket within the CBP/p300 bromodomains.[9] By occupying this site, this compound prevents the bromodomain from engaging with its natural ligands (acetylated histones). This action displaces CBP/p300 from chromatin, particularly at super-enhancer regions that drive the expression of critical oncogenes.[4][9]

-

Downstream Consequences: The displacement of CBP/p300 leads to a localized reduction in histone acetylation (e.g., H3K27ac) at specific gene loci and subsequent transcriptional repression of key oncogenes.[4][10] This effect is particularly pronounced for genes like MYC and, in multiple myeloma, the transcription factor IRF4, which is a master regulator essential for myeloma cell survival and directly controls MYC expression.[4] The suppression of this IRF4/MYC axis is a primary driver of the anti-cancer effects of this compound, which include inhibition of cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis.[4][11]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity

| Target | Assay Type | Metric | Value (nM) | Selectivity Profile |

| CBP/CREBBP | Cell-free | IC₅₀ | 21 - 69 | - |

| p300/EP300 | Cell-free | IC₅₀ | 38 | - |

| CBP | Isothermal Titration Calorimetry (ITC) | Kd | 21 | - |

| p300 | Isothermal Titration Calorimetry (ITC) | Kd | 32 | - |

| BRD4(1) | - | - | - | 40-fold lower affinity vs. CBP |

| BRD4(2) | - | - | - | 250-fold lower affinity vs. CBP |

Data sourced from references:[9][11][12][13][14][15]

Table 2: Cellular Activity and Efficacy

| Cell Line | Cancer Type | Assay | Metric | Value (µM) |

| Multiple Myeloma (sensitive lines) | Multiple Myeloma | Growth Inhibition | GI₅₀ | < 3 |

| LP-1 | Multiple Myeloma | NanoBRET (CBP-H3.3 binding) | EC₅₀ | 0.28 |

| AMO1 | Multiple Myeloma | MYC Expression (Quantigene) | EC₅₀ | 2.7 |

| RKO | Human Colon Carcinoma | p53 Reporter Assay | IC₅₀ | 1.5 |

Data sourced from references:[4][15]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

Caption: this compound inhibits the CBP/p300 bromodomain, disrupting oncogene transcription.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP-seq)

Caption: Workflow for ChIP-seq to measure this compound's effect on histone marks.

Key Experimental Protocols

The mechanism of this compound has been elucidated using a combination of biochemical, cellular, and genomic assays.

Biochemical Assay: Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the direct binding affinity (Kd) of this compound to the isolated bromodomain of CBP or p300.

-

Methodology:

-

Preparation: A solution of purified recombinant CBP or p300 bromodomain protein is placed in the sample cell of a microcalorimeter. A concentrated solution of this compound is loaded into the injection syringe. All solutions are prepared in a matched buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).[16]

-

Titration: The this compound solution is injected into the protein solution in a series of small, precise aliquots at a constant temperature (e.g., 15°C).[16]

-

Measurement: The instrument measures the minute heat changes (either released or absorbed) that occur upon binding of the ligand (this compound) to the protein.

-

Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a thermodynamic model to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Cellular Target Engagement: NanoBRET™ Assay

-

Objective: To measure the ability of this compound to disrupt the interaction between the CBP bromodomain and its histone ligand inside living cells.

-

Methodology:

-

Cell Engineering: HEK293 cells are co-transfected with two constructs: one expressing the CBP bromodomain fused to a NanoLuc® luciferase (the energy donor) and another expressing histone H3.3 fused to a HaloTag® protein labeled with a fluorescent probe (the energy acceptor).

-

Treatment: The engineered cells are plated and incubated with a serial dilution of this compound or a vehicle control (DMSO).

-

Detection: A substrate for NanoLuc® is added. If the CBP bromodomain and histone H3.3 are in close proximity (<10 nm), Bioluminescence Resonance Energy Transfer (BRET) occurs: the energy from the luciferase excites the fluorescent probe on the HaloTag®, which then emits light at a specific wavelength.

-

Analysis: The ratio of the acceptor emission to the donor emission is calculated. A dose-dependent decrease in the BRET signal indicates that this compound is disrupting the CBP-histone interaction, allowing for the calculation of an EC₅₀ value.[4]

-

Downstream Functional Assay: Western Blot for Histone Acetylation

-

Objective: To determine the effect of this compound on the levels of specific histone acetylation marks at gene loci regulated by CBP/p300.

-

Methodology:

-

Treatment: Cancer cells (e.g., multiple myeloma line LP-1) are treated with this compound (e.g., 2.5 µM) or DMSO for a specified time (e.g., 6-24 hours).

-

Histone Extraction: Nuclei are isolated, and histones are extracted, typically using an acid extraction protocol.

-

Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of histone protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for an acetylation mark of interest (e.g., anti-H3K27ac). A loading control antibody (e.g., anti-total Histone H3) is used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.

-

Analysis: The intensity of the bands is quantified. A reduction in the H3K27ac band intensity (normalized to total H3) in this compound-treated cells compared to the control indicates inhibition of CBP/p300 HAT activity at target sites.[4]

-

Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR)

-

Objective: To measure changes in the mRNA expression levels of specific target genes (e.g., MYC, IRF4) following treatment with this compound.

-

Methodology:

-

Treatment: Cancer cells are treated with this compound or DMSO for a defined period (e.g., 6 hours).[4]

-

RNA Extraction: Total RNA is isolated from the cells using a column-based kit or Trizol reagent.

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is used as a template in a qPCR reaction with primers specific for the target gene (MYC) and a stable housekeeping gene (e.g., GAPDH) for normalization. The reaction contains a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing real-time monitoring of DNA amplification.

-

Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene. The change in expression in treated cells is calculated relative to control cells using the ΔΔCt method. A significant decrease in MYC mRNA indicates transcriptional repression.[4][10]

-

References

- 1. The versatile functions of the transcriptional coactivators p300 and CBP and their roles in disease. | Semantic Scholar [semanticscholar.org]

- 2. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Writers and Readers of Histone Acetylation: Structure, Mechanism, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylation Reader Proteins: Linking Acetylation Signaling to Genome Maintenance and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Writers and readers of histone acetylation: structure, mechanism, and inhibition. | Semantic Scholar [semanticscholar.org]

- 9. abt-869.com [abt-869.com]

- 10. researchgate.net [researchgate.net]

- 11. stemcell.com [stemcell.com]

- 12. This compound | Bromodomains | Tocris Bioscience [tocris.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. pnas.org [pnas.org]

SGC-CBP30: A Technical Guide to its Function in Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the transcriptional coactivators CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300). It details the mechanism of action, impact on critical signaling pathways, quantitative data, and key experimental protocols relevant to its application in research and drug development.

Core Function and Mechanism of Action

This compound is a small-molecule inhibitor that selectively targets the bromodomains of CBP and p300.[1] These two proteins are highly homologous and function as critical transcriptional co-activators that regulate gene expression through their intrinsic histone acetyltransferase (HAT) activity and by recruiting other regulatory proteins to chromatin.[2][3][4]

The core function of this compound in gene transcription is to disrupt the "reading" of acetylated histones by CBP/p300. The mechanism proceeds as follows:

-

Bromodomain Function: The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, particularly on histone tails.[1] This interaction is crucial for anchoring CBP/p300 to specific sites on chromatin that are marked for active transcription.

-

Competitive Inhibition: this compound acts as an acetyl-lysine competitive inhibitor.[5][6] It binds to the acetyl-lysine recognition pocket within the CBP/p300 bromodomain, physically preventing it from engaging with acetylated histones.[1]

-

Disruption of Recruitment: By blocking this interaction, this compound prevents the recruitment and stabilization of the CBP/p300 co-activator complex at enhancers and promoters of target genes.[1]

-

Transcriptional Repression: The absence of CBP/p300 at these regulatory regions leads to a reduction in local histone acetylation (e.g., H3K27ac), a hallmark of active enhancers.[2] This results in a more condensed chromatin structure and subsequent downregulation of gene transcription.

This targeted inhibition allows for the precise dissection of gene regulatory networks that are dependent on CBP/p300 bromodomain function, distinct from their other functional domains.

Quantitative Data: Potency, Selectivity, and Cellular Activity

This compound is characterized by its high potency for CBP/p300 and significant selectivity against other bromodomain families, particularly the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4).

Table 1: Biochemical Potency and Binding Affinity

| Target | Assay Method | Value | Reference |

|---|---|---|---|

| CREBBP (CBP) | IC50 (Cell-free) | 21 nM | [7] |

| Kd (ITC) | 21 nM | [4][8][9] | |

| Kd (BLI) | 41 nM | [4] | |

| EP300 (p300) | IC50 (Cell-free) | 38 nM | [2][7] |

| | Kd (ITC) | 32-38 nM |[4][8][10] |

Table 2: Bromodomain Selectivity

| Target | Selectivity vs. CBP | Reference |

|---|---|---|

| BRD4(1) | 40-fold | [7][8][9][10] |

| BRD4(2) | 250-fold |[7][8] |

Table 3: Cellular Activity and Efficacy

| Cell Line | Assay Type | Endpoint | Value (IC50 / EC50) | Reference |

|---|---|---|---|---|

| HEK293 | BRET Assay | Inhibition of CBP-H3.3 binding | 2.8 µM | [7] |

| RKO | Luciferase Reporter | Inhibition of p53 activity | 1.5 µM | [7][11] |

| AMO1 | QuantiGene Plex | Reduction in MYC expression | 2.7 µM | [7] |

| Multiple Myeloma | Growth Inhibition | GI50 | < 3 µM in sensitive lines | [12] |

| LP-1 (Myeloma) | Growth Inhibition | GI50 | ~1 µM |[12] |

Impact on Key Signaling Pathways

By modulating CBP/p300 function, this compound affects multiple signaling pathways critical in cancer and immunology.

In multiple myeloma, the transcription factor IRF4 is a master regulator that drives the expression of key oncogenes, including MYC. This compound treatment leads to the downregulation of the IRF4 transcriptional network, which is distinct from the effects of BET inhibitors.[12] This disruption of the IRF4/MYC axis contributes to cell cycle arrest and apoptosis in sensitive myeloma cell lines.[12]

References

- 1. abt-869.com [abt-869.com]

- 2. stemcell.com [stemcell.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | Bromodomains | Tocris Bioscience [tocris.com]

- 9. Chemical probes and inhibitors of bromodomains outside the BET family - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00373G [pubs.rsc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

SGC-CBP30: A Selective Chemical Probe for CBP/p300 Bromodomains - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. This document details its biochemical and cellular activity, selectivity profile, and methodologies for its application in research and drug discovery.

Introduction to this compound

This compound is a high-affinity ligand for the bromodomains of CBP and p300, critical epigenetic regulators involved in a myriad of cellular processes, including gene transcription, DNA repair, and cell cycle control.[1] Dysregulation of CBP/p300 activity is implicated in various diseases, notably cancer and inflammatory disorders, making them attractive therapeutic targets. This compound serves as an invaluable tool to dissect the biological functions of these bromodomains and to validate them as therapeutic targets. It was developed by the Structural Genomics Consortium (SGC) as part of its open-access chemical probes program. A corresponding negative control, SGC-CBP30N, which exhibits significantly reduced activity, is available for rigorous assessment of on-target effects.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, SGC-CBP30N, facilitating a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Parameter | Value (nM) | Reference |

| CBP | TR-FRET | IC₅₀ | 21 | [3][4] |

| AlphaScreen | IC₅₀ | 69 | [2] | |

| ITC | Kd | 21 | [2] | |

| BLI | Kd | 41 | [2] | |

| p300 | TR-FRET | IC₅₀ | 38 | [3][4] |

| ITC | Kd | 38 | [2] | |

| Biolayer Interference | Kd | 47 | [5] |

Table 2: Selectivity Profile of this compound

| Off-Target | Assay Type | Parameter | Value (nM) | Selectivity (fold vs CBP Kd 21 nM) | Reference |

| BRD4(1) | ITC | Kd | 850 | ~40 | [5][6] |

| BRD4(2) | ITC | Kd | >5250 | >250 | [6] |

| BRD2 | DSF | Significant Activity | - | - | [5] |

| BRD3 | DSF | Significant Activity | - | - | [5] |

| Adrenergic Receptor α2C | Radioligand Binding | IC₅₀ | 110 | - | [5] |

| Adrenergic Receptor α2A | Radioligand Binding | IC₅₀ | 570 | - | [5] |

| Phosphodiesterase-5 (PDE5) | Enzyme Assay | IC₅₀ | 150 | - | [5] |

| Platelet-Activating Factor (PAF) | Receptor Binding | IC₅₀ | 510 | - | [5] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| RKO | p53 Reporter Assay (Doxorubicin-stimulated) | IC₅₀ | 1.5 | [3] |

| AMO1 | MYC Expression (QuantiGene Plex) | EC₅₀ | 2.7 | [3] |

| HEK293 | NanoBRET (CBP-Histone H3.3 binding) | IC₅₀ | 2.8 | [3] |

| LP-1 | Growth Inhibition (6 days) | GI₅₀ | < 3 | [7] |

| Various Myeloma Lines | Growth Inhibition (6 days) | GI₅₀ | < 3 | [7] |

Table 4: Negative Control (SGC-CBP30N) Characterization

| Target | Assay Type | Parameter | Value | Reference |

| CREBBP | Thermal Shift (DSF) | ΔTm (°C) | 2 | [2] |

| BRD4 | Thermal Shift (DSF) | ΔTm (°C) | 0.4 | [2] |

| This compound on CREBBP | Thermal Shift (DSF) | ΔTm (°C) | 9.7 | [2] |

Experimental Protocols and Methodologies

Detailed methodologies for key experiments are provided below. These protocols are synthesized from best practices and available literature. Researchers should optimize these protocols for their specific experimental conditions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the inhibition of the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.

Materials:

-

GST-tagged CBP or p300 bromodomain

-

Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound and test compounds

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound and test compounds in assay buffer.

-

Add 5 µL of the compound dilutions to the microplate wells.

-

Add 5 µL of a solution containing the GST-tagged bromodomain and the biotinylated histone peptide to each well. Final concentrations should be optimized, but a starting point is 20 nM bromodomain and 100 nM peptide.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, with excitation at 320-340 nm and emission at 615 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot against the compound concentration to determine the IC₅₀.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay also measures the disruption of the bromodomain-histone interaction.

Materials:

-

His-tagged CBP or p300 bromodomain

-

Biotinylated acetylated histone peptide

-

Nickel (Ni)-chelate coated Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay Buffer: 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% BSA, 0.02% Tween-20, 1 mM DTT

-

This compound and test compounds

-

384-well OptiPlates

Procedure:

-

Prepare serial dilutions of this compound and test compounds in assay buffer.

-

Add 5 µL of the compound dilutions to the microplate wells.

-

Add 5 µL of a solution containing the His-tagged bromodomain and the biotinylated histone peptide.

-

Incubate for 1 hour at room temperature with gentle shaking.

-

In subdued light, add 5 µL of Ni-chelate Acceptor beads and 5 µL of Streptavidin Donor beads.

-

Seal the plate and incubate for 2.5 hours at room temperature in the dark with gentle shaking.

-

Read the plate on an AlphaScreen-capable plate reader with excitation at 680 nm and emission between 520-620 nm.

-

Plot the AlphaScreen signal against the compound concentration to determine the IC₅₀.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of this compound with CBP/p300 in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Materials:

-

Cultured cells of interest

-

This compound and vehicle control (DMSO)

-

PBS and lysis buffer (containing protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Western blotting reagents or AlphaLISA detection reagents

Procedure:

-

Treat cultured cells with this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes or a PCR plate.

-

Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble CBP or p300 in the supernatant by Western blotting or AlphaLISA.

-

Plot the amount of soluble protein against the temperature for both treated and untreated samples to observe a thermal shift, indicating target engagement.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving CBP/p300 and a typical experimental workflow for characterizing a CBP/p300 inhibitor.

CBP/p300 in Key Signaling Pathways

Caption: Key signaling pathways co-activated by CBP/p300.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing a CBP/p300 chemical probe.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the bromodomains of CBP and p300. Its availability, along with a well-defined negative control, provides the scientific community with essential tools to investigate the roles of these epigenetic readers in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of CBP/p300 biology and in the pursuit of novel therapeutic strategies. Researchers are encouraged to consider the cellular context and potential off-target effects when designing experiments and interpreting results.

References

- 1. CETSA [cetsa.org]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. selleckchem.com [selleckchem.com]

- 4. stemcell.com [stemcell.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

SGC-CBP30: A Technical Guide to a Selective Chemical Probe for CBP/p300 Bromodomains

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-CBP30 is a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300. This document provides an in-depth technical guide to the discovery, characterization, and application of this compound. It includes a comprehensive summary of its binding and cellular activity, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting CBP/p300 in various diseases, including cancer and inflammatory disorders.

Introduction

The CREB-binding protein (CBP) and the E1A binding protein p300 are highly homologous transcriptional co-activators that play a critical role in regulating gene expression.[1][2] They are involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[3] The bromodomain of CBP/p300 is a key structural module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby facilitating transcriptional activation. Dysregulation of CBP/p300 activity has been implicated in the pathogenesis of numerous diseases, making their bromodomains attractive therapeutic targets.

This compound was developed by the Structural Genomics Consortium (SGC) as a potent and selective small molecule inhibitor of the CBP/p300 bromodomains.[4] It serves as a valuable chemical probe to investigate the biological functions of these bromodomains and to validate their potential as drug targets.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₈H₃₃ClN₄O₃ |

| Molecular Weight | 509.0 g/mol [5] |

| CAS Number | 1613695-14-9[5] |

| Purity | ≥98%[5] |

| Solubility | Soluble in DMSO (≤ 19 mM) and absolute ethanol (≤ 9.8 mM)[5] |

Quantitative Data

Binding Affinity and Selectivity

This compound exhibits high affinity for the bromodomains of CBP and p300, with significant selectivity over other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family.

| Target | Assay | Value | Reference |

| CBP | IC₅₀ | 21 - 69 nM | [5] |

| K_d | 21 nM | [6] | |

| p300 | IC₅₀ | 38 nM | [5] |

| K_d | 32 nM | [6] | |

| BRD4(1) | Selectivity vs CBP | 40-fold | [6] |

| BRD4(2) | Selectivity vs CBP | 250-fold | [6] |

Cellular Activity

This compound demonstrates on-target activity in cellular assays, effectively inhibiting CBP/p300-mediated processes.

| Cell Line | Assay | Endpoint | Value | Reference |

| Multiple Myeloma Cell Lines | Growth Inhibition | GI₅₀ | < 3 µM | [1] |

| Human Lung Adenocarcinoma Cells | Cell Proliferation | Inhibition | - | [5] |

| Human Pancreatic Cancer Cells | Cell Viability | Reduction | - | [5] |

| Th17 Cells | Cytokine Secretion | IL-17A Inhibition | - | [6] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (K_d) of this compound for CBP and p300 bromodomains.

Methodology:

-

Protein and Compound Preparation: Recombinant human CBP and p300 bromodomain proteins are purified. This compound is dissolved in the same buffer as the protein (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

-

Calorimeter Setup: Experiments are performed on a VP-ITC microcalorimeter at 25°C.

-

Titration: The protein solution (typically 20-50 µM) is placed in the sample cell, and the this compound solution (typically 200-500 µM) is loaded into the injection syringe.

-

Injection Series: A series of injections (e.g., 20-30 injections of 10 µL each) of the this compound solution into the protein solution is performed.

-

Data Analysis: The heat change upon each injection is measured. The resulting data are fitted to a single-site binding model to determine the K_d, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

Objective: To assess the binding of this compound to a panel of bromodomains and determine its selectivity.

Methodology:

-

Reaction Mixture: In a 96-well PCR plate, a reaction mixture is prepared containing the purified bromodomain protein (2 µM), this compound (10 µM), and a fluorescent dye (e.g., SYPRO Orange at a 1:1000 dilution) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).[7]

-

Thermal Denaturation: The plate is heated in a real-time PCR machine from 25°C to 96°C with a ramp rate of 3°C/minute.[7]

-

Fluorescence Measurement: The fluorescence intensity is measured at each temperature interval.[7]

-

Data Analysis: The melting temperature (T_m) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔT_m) in the presence of this compound compared to the DMSO control indicates ligand binding and stabilization of the protein. The data is fitted to the Boltzmann equation to determine the T_m.[7]

p53 Reporter Assay

Objective: To evaluate the cellular activity of this compound by measuring its effect on p53-mediated transcription.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., RKO cells) is cultured and co-transfected with a p53 expression vector and a reporter plasmid containing a p53-responsive element driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

-

Induction of p53 Activity: p53 activity is induced using a DNA-damaging agent (e.g., doxorubicin).

-

Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of reporter gene activity against the concentration of this compound.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the target engagement of this compound in living cells by measuring its effect on the mobility of a fluorescently tagged CBP or p300.

Methodology:

-

Cell Culture and Transfection: Cells (e.g., U2OS) are cultured on glass-bottom dishes and transfected with a plasmid encoding a fluorescently tagged (e.g., GFP-tagged) CBP or p300.

-

Compound Treatment: The cells are treated with this compound (e.g., 1 µM) or a vehicle control.[8]

-

Photobleaching: A specific region of interest (ROI) within the nucleus of a cell expressing the fluorescently tagged protein is photobleached using a high-intensity laser beam from a confocal microscope.

-

Image Acquisition: A time-lapse series of images is acquired at low laser intensity to monitor the recovery of fluorescence in the bleached ROI.

-

Data Analysis: The fluorescence intensity in the ROI over time is measured and normalized. The rate of fluorescence recovery is indicative of the mobility of the fluorescently tagged protein. A faster recovery in the presence of this compound suggests displacement of the tagged protein from chromatin, confirming target engagement.

Visualizations

This compound Mechanism of Action

Caption: this compound inhibits CBP/p300 by blocking bromodomain-acetylated histone interaction.

This compound Characterization Workflow

Caption: Workflow for the discovery and characterization of this compound.

CBP/p300 Signaling Pathways

Caption: CBP/p300 are key co-activators in multiple signaling pathways.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the bromodomains of CBP and p300. Its availability and the detailed characterization data presented in this guide provide researchers with a valuable tool to explore the biology of CBP/p300 and their role in disease. The provided experimental protocols offer a starting point for the design of robust assays to further investigate the therapeutic potential of targeting these essential transcriptional co-activators.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Bromodomains | Tocris Bioscience [tocris.com]

- 4. mdpi.com [mdpi.com]

- 5. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nuvucameras.com [nuvucameras.com]

- 7. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A subset of CB002 xanthine analogs bypass p53-signaling to restore a p53 transcriptome and target an S-phase cell cycle checkpoint in tumors with mutated-p53 - PMC [pmc.ncbi.nlm.nih.gov]

SGC-CBP30: A Technical Guide to its Role in Histone Acetylation Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. This document details its mechanism of action in inhibiting histone acetylation, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes its impact on relevant signaling pathways.

Core Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding

This compound is a small molecule inhibitor that specifically targets the bromodomains of CBP and p300.[1] These two proteins are crucial histone acetyltransferases (HATs) that act as transcriptional co-activators, playing a pivotal role in the regulation of gene expression.[2][3] The bromodomain of CBP/p300 is responsible for recognizing and binding to acetylated lysine residues on histones and other proteins. This interaction is a key step in the recruitment of the HAT machinery to chromatin, leading to further histone acetylation and the activation of gene transcription.[1]

This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket within the CBP/p300 bromodomains.[4] By occupying this site, this compound prevents the recognition of acetylated histones, thereby inhibiting the recruitment of CBP and p300 to chromatin.[5] This disruption leads to a reduction in histone acetylation, particularly at histone H3 lysine 27 (H3K27), and consequently, the downregulation of target gene expression.[4]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, including its potency against its primary targets and its selectivity against other bromodomains.

Table 1: In Vitro Potency of this compound Against CBP and p300 Bromodomains

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| CBP | Cell-free | 21 - 69 | - | [2][6] |

| p300 | Cell-free | 38 | - | [2][6] |

| CBP | Isothermal Titration Calorimetry (ITC) | - | 21 | [7] |

| p300 | Isothermal Titration Calorimetry (ITC) | - | 32 | [7] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | EC50 (µM) | Effect | Reference |

| p53 Luciferase Reporter Assay | RKO | 1.5 | Inhibition of doxorubicin-stimulated p53 | [6] |

| MYC Expression | AMO1 | 2.7 | Reduction in MYC expression | [6] |

| Halo-tagged histone H3.3 binding to NanoLuc luciferase conjugated CBP | HEK293 | 2.8 | Inhibition of binding | [6] |

| Fluorescence Recovery After Photobleaching (FRAP) | U2OS | 1 | Accelerated FRAP recovery | [8] |

Table 3: Selectivity Profile of this compound

| Off-Target | Selectivity (fold over CBP) | Reference |

| BRD4 (1st Bromodomain) | 40-fold | [6][7] |

| BRD4 (2nd Bromodomain) | 250-fold | [6] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of this compound to the bromodomains of CBP and p300 in a high-throughput format.

-

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H4 acetylated at multiple lysines) and a GST-tagged CBP or p300 bromodomain. The GST-tagged bromodomain is detected with a terbium-labeled anti-GST antibody (donor), and the biotinylated peptide is detected with a fluorescently labeled streptavidin (acceptor). When the bromodomain and peptide interact, FRET occurs. This compound competes with the peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

-

Protocol:

-

Prepare a reaction mixture containing GST-tagged CBP or p300 bromodomain (e.g., 20 nM) and a biotinylated acetylated histone H4 peptide (e.g., 100 nM) in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100).

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the reaction mixture to the wells.

-

Add the TR-FRET detection reagents: a terbium-labeled anti-GST antibody and a fluorescently labeled streptavidin.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at approximately 340 nm.

-

Calculate the TR-FRET ratio and determine the IC50 value of this compound.

-

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between this compound and the CBP/p300 bromodomains.

-

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of this compound is titrated into a solution containing the CBP or p300 bromodomain in the sample cell of a calorimeter. The heat changes upon each injection are measured and used to determine the binding parameters.

-

Protocol:

-

Prepare solutions of the CBP or p300 bromodomain (e.g., 10-20 µM) and this compound (e.g., 100-200 µM) in the same dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Degas the solutions to prevent bubble formation.

-

Load the bromodomain solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

-

Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL per injection).

-

Perform a series of injections of this compound into the sample cell, measuring the heat change after each injection.

-

Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model to determine the Kd, ΔH, and n.

-

Western Blot for Histone Acetylation

This method is used to assess the effect of this compound on the levels of specific histone acetylation marks, such as H3K27ac, in cells.

-

Principle: Cells are treated with this compound, and total histones are extracted. The histones are then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the acetylated histone mark of interest.

-

Protocol:

-

Culture cells (e.g., human fibroblasts) to the desired confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.5 µM) or DMSO for a specified time (e.g., 3 hours to 5 days).[4]

-

Harvest the cells and extract histones using an acid extraction method.

-

Quantify the protein concentration of the histone extracts.

-

Separate equal amounts of histone extracts by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-histone H3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the relative change in histone acetylation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving CBP/p300 and a typical experimental workflow for studying the effects of this compound.

Caption: Mechanism of this compound action.

Caption: Role of CBP/p300 in TGF-β/SMAD signaling.

Caption: Experimental workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. stemcell.com [stemcell.com]

- 3. pnas.org [pnas.org]

- 4. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Bromodomains | Tocris Bioscience [tocris.com]

The Biological Effects of SGC-CBP30: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-CBP30 is a potent and selective chemical probe for the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300). By competitively binding to the acetyl-lysine recognition pocket of these bromodomains, this compound effectively disrupts the recruitment of CBP/p300 to acetylated histones, thereby modulating gene transcription. This targeted inhibition has demonstrated significant biological effects across various cellular contexts, including cancer and immunology, making this compound a critical tool for elucidating the role of CBP/p300 bromodomains in health and disease. This guide provides a comprehensive overview of the biological effects of this compound, detailing its mechanism of action, quantitative biochemical and cellular activities, and its impact on key signaling pathways. Detailed experimental protocols and visual representations of workflows and pathways are included to facilitate further research and drug development efforts.

Mechanism of Action

This compound functions as a competitive inhibitor of the CBP/p300 bromodomains.[1] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails and other proteins.[2] This interaction is crucial for the recruitment of CBP and p300, which are histone acetyltransferases (HATs), to specific chromatin regions.[3][4] Once recruited, their intrinsic HAT activity leads to further histone acetylation, creating a more open chromatin structure that facilitates gene transcription.[5]

This compound mimics the structure of acetylated lysine, allowing it to bind with high affinity to the bromodomain pocket of CBP and p300.[6] This binding event physically blocks the interaction between the bromodomain and its natural acetylated lysine substrates on histones.[1] Consequently, the recruitment of CBP/p300 to chromatin is inhibited, leading to a reduction in histone acetylation at specific gene loci and subsequent modulation of gene expression.[6]

Quantitative Data

The potency, selectivity, and cellular activity of this compound have been extensively characterized through various biochemical and cell-based assays.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 / Kd (nM) | Reference |

| CREBBP (CBP) | Cell-free assay (IC50) | 21 | [1][7][8] |

| EP300 (p300) | Cell-free assay (IC50) | 38 | [1][7][8] |

| CREBBP (CBP) | Dissociation constant (Kd) | 21 | [9][10] |

| EP300 (p300) | Dissociation constant (Kd) | 32 | [9][10] |

| CREBBP (CBP) | Alphascreen (IC50) | 69 | [11] |

| CREBBP (CBP) | Isothermal Titration Calorimetry (ITC) (Kd) | 21 | [11] |

| EP300 (p300) | Isothermal Titration Calorimetry (ITC) (Kd) | 38 | [11] |

Table 2: Selectivity of this compound

| Off-Target | Selectivity (fold vs. CBP) | Reference |

| BRD4 (BD1) | 40 | [7][9][10] |

| BRD4 (BD2) | 250 | [7][9] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 / EC50 (µM) | Reference |

| HEK293 | NanoBRET | CBP-H3.3 Binding | 2.8 | [7] |

| LP-1 (Multiple Myeloma) | NanoBRET | CBP-H3.3 Binding | 0.28 | [12] |

| RKO (Human Colon Carcinoma) | Luciferase Reporter | p53 Activation | 1.5 | [7] |

| AMO1 (Human Myeloma) | QuantiGene Plex Assay | MYC Expression | 2.7 | [7] |

| Multiple Myeloma Cell Lines | Cell Viability | Growth Inhibition (GI50) | < 3 | [12] |

| U2OS / HeLa | Cytotoxicity Assay | Moderate Cytotoxicity | Not specified | [7][11] |

Key Biological Effects and Signaling Pathways

Modulation of the IRF4/MYC Axis in Multiple Myeloma

In multiple myeloma, this compound has been shown to suppress the IRF4/MYC oncogenic network.[12][13] Interferon Regulatory Factor 4 (IRF4) is a critical transcription factor for the survival of myeloma cells, and its downstream target, c-MYC, is a potent oncogene.[12] this compound treatment leads to a reduction in both IRF4 and MYC expression, resulting in cell cycle arrest and apoptosis in sensitive multiple myeloma cell lines.[12] This effect is more specific than that of pan-BET inhibitors, suggesting a distinct therapeutic window for CBP/p300 bromodomain inhibition.[12]

Anti-Inflammatory Effects via Th17 Cell Suppression

This compound exhibits anti-inflammatory properties by suppressing the differentiation and function of Th17 cells.[10][14] Th17 cells are a subset of T helper cells that play a critical role in autoimmune diseases through the secretion of pro-inflammatory cytokines, most notably IL-17A.[10] Treatment with this compound strongly reduces the secretion of IL-17A from Th17 cells derived from both healthy donors and patients with autoimmune conditions like ankylosing spondylitis and psoriatic arthritis.[10][15] Transcriptional profiling has shown that this compound has a more restricted effect on gene expression in T cells compared to pan-BET inhibitors.[10][14]

Regulation of Gene Expression and Histone Acetylation

The primary molecular effect of this compound is the modulation of gene expression through the inhibition of CBP/p300 recruitment to chromatin. While it might be expected that a HAT inhibitor would cause a global decrease in histone acetylation, studies have shown that this compound does not significantly alter the global levels of H3K18 or H3K27 acetylation.[12] However, it does lead to a moderate decrease in H3K27 acetylation at specific gene loci, particularly at the promoters and enhancers of somatic-specific genes.[6] This suggests that the bromodomain of CBP/p300 is crucial for maintaining H3K27 acetylation and chromatin accessibility at a specific subset of genes.[6]

Role in Cellular Reprogramming

Interestingly, inhibition of the CBP/p300 bromodomain by this compound has been found to enhance the efficiency of cellular reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[6][9] This effect is most pronounced during the early stages of reprogramming and is associated with the downregulation of somatic cell-specific gene expression.[6] This contrasts with the effect of inhibiting the catalytic HAT activity of CBP/p300, which prevents iPSC formation, highlighting the distinct functions of different domains within these coactivators.[6]

Experimental Protocols

Biochemical Assays

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

-

Principle: Measures the interaction between the CBP bromodomain and an acetylated histone peptide.

-

Methodology: A biotinylated acetylated histone peptide is bound to streptavidin-coated donor beads, and a GST-tagged CBP bromodomain is bound to anti-GST-coated acceptor beads. Upon interaction, the beads are brought into proximity, and laser excitation of the donor beads results in a luminescent signal from the acceptor beads. This compound competes with the acetylated peptide for binding to the bromodomain, leading to a dose-dependent decrease in the signal.

-

Reference: [12]

-

-

Isothermal Titration Calorimetry (ITC):

-

Principle: Directly measures the heat change upon binding of this compound to the CBP/p300 bromodomain to determine the dissociation constant (Kd).

-

Methodology: A solution of this compound is titrated into a solution containing the purified bromodomain protein in a microcalorimeter. The heat released or absorbed upon binding is measured, and the data are fitted to a binding model to calculate the thermodynamic parameters of the interaction.

-

-

Differential Scanning Fluorimetry (DSF):

-

Principle: Measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

-

Methodology: The purified bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding. The fluorescence is monitored as the temperature is gradually increased. The change in Tm (ΔTm) in the presence of this compound is used to assess binding and selectivity against a panel of other bromodomains.

-

Reference: [12]

-

Cell-Based Assays

-

NanoBRET (Bioluminescence Resonance Energy Transfer) Assay:

-

Principle: Measures the proximity of two proteins in living cells.

-

Methodology: One protein (e.g., CBP bromodomain) is fused to a NanoLuc luciferase, and the other (e.g., histone H3.3) is fused to a HaloTag ligand labeled with a fluorescent acceptor. If the proteins are in close proximity, the energy from the luciferase is transferred to the fluorescent acceptor, resulting in a BRET signal. This compound disrupts this interaction, leading to a dose-dependent decrease in the BRET signal.

-

-

FRAP (Fluorescence Recovery After Photobleaching):

-

Principle: Measures the mobility of a fluorescently tagged protein in a living cell.

-

Methodology: A fluorescently tagged CBP bromodomain is expressed in cells. A small region of the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that region is monitored over time. This compound, by displacing the bromodomain from less mobile chromatin, can accelerate the FRAP recovery.

-

Reference: [9]

-

-

Cell Viability and Proliferation Assays:

-

Principle: To assess the cytotoxic or cytostatic effects of this compound.

-

Methodology: Cells are treated with a range of this compound concentrations for a defined period (e.g., 6 days). Cell viability is then measured using reagents like resazurin, which is metabolically reduced by viable cells to a fluorescent product. The results are used to calculate the GI50 (concentration for 50% growth inhibition).

-

Reference: [12]

-

-

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR):

-

Principle: To determine the occupancy of a specific protein (e.g., p300 or acetylated histones) at a particular genomic locus.

-

Methodology: Cells are treated with this compound or a vehicle control. Proteins are cross-linked to DNA, and the chromatin is sheared. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the purified DNA is quantified by qPCR using primers specific to the gene locus of interest (e.g., the IL-17A promoter).

-

Reference: [14]

-

Conclusion

This compound is a highly valuable chemical probe that has been instrumental in deconvoluting the specific functions of the CBP/p300 bromodomains from their catalytic HAT activity. Its demonstrated efficacy in modulating key oncogenic and inflammatory pathways underscores the therapeutic potential of targeting these epigenetic readers. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the biological roles of CBP/p300 and to leverage this knowledge in the development of novel epigenetic therapies. Continued research with this compound and next-generation inhibitors will undoubtedly provide deeper insights into the complex regulatory networks governed by these critical transcriptional co-activators.

References

- 1. abt-869.com [abt-869.com]

- 2. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Bromodomains | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | Structural Genomics Consortium [thesgc.org]

- 12. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. elifesciences.org [elifesciences.org]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

SGC-CBP30 Target Validation: A Technical Guide for Epigenetic Research

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300. This document details the mechanism of action, quantitative biochemical and cellular data, and comprehensive experimental protocols relevant to the validation of this compound in an epigenetic context.

Introduction: Targeting CBP/p300 in Epigenetics

The CREB-binding protein (CBP), encoded by the CREBBP gene, and its paralog p300, encoded by the EP300 gene, are crucial transcriptional co-activators.[1] They belong to the lysine acetyltransferase (KAT) family, historically known as histone acetyltransferases (HATs).[1][2] These proteins play a pivotal role in chromatin remodeling by acetylating histone tails, which generally leads to a more relaxed chromatin structure, facilitating gene transcription.[3]

Beyond histones, CBP/p300 acetylate a wide array of non-histone proteins, including transcription factors like p53, NF-κB, and Smads, thereby modulating their activity, stability, and localization.[4][5][6] This functional versatility places CBP/p300 at the nexus of numerous critical signaling pathways that govern cell proliferation, differentiation, apoptosis, and DNA damage response.[4][5] Dysregulation of CBP/p300 function is implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[2][5]

This compound is a potent, cell-permeable, small-molecule inhibitor designed to selectively target the bromodomain of CBP and p300.[7] The bromodomain is a conserved structural motif that recognizes and binds to acetylated lysine residues, tethering the CBP/p300 complex to specific chromatin regions to enact its acetyltransferase activity.[1] By competitively inhibiting this interaction, this compound serves as a valuable chemical probe to investigate the biological functions of CBP/p300 bromodomain activity and validate its potential as a therapeutic target.

Mechanism of Action

This compound acts as an acetyl-lysine mimetic. Its 3,5-dimethylisoxazole group occupies the acetyl-lysine binding pocket within the CBP/p300 bromodomain, forming key hydrogen bonds with conserved residues like Asn1168.[8] This competitive binding prevents the bromodomain from recognizing its natural ligands—acetylated lysine residues on histone tails and other proteins. Consequently, the recruitment of the CBP/p300 enzymatic machinery to target gene loci is inhibited, leading to a downstream modulation of gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, establishing its potency, affinity, and selectivity through various biochemical and cellular assays.

Table 1: Biochemical Potency and Affinity

| Target | Assay Method | Value | Reference |

| CBP | IC50 (cell-free) | 21 - 69 nM | [9][10] |

| Kd (ITC) | 21 nM, 26 nM | [7][11] | |

| p300 | IC50 (cell-free) | 38 nM | [9][10] |

| Kd (ITC) | 32 nM | [7][11] |

IC50: Half maximal inhibitory concentration; Kd: Dissociation constant; ITC: Isothermal Titration Calorimetry.

Table 2: Bromodomain Selectivity Profile

| Target | Assay Method | Value | Selectivity vs. CBP | Reference |

| BRD4(1) | Kd (ITC) | 885 nM | ~40-fold | [9][11] |

| BRD4(2) | IC50 | >10,000 nM | >250-fold | [9] |

| BRD2, BRD3 | DSF | Minimal Activity | - | [12] |

BRD: Bromodomain-containing protein; DSF: Differential Scanning Fluorimetry.

Table 3: Cellular Target Engagement and Functional Activity

| Assay Description | Cell Line | Value | Reference |

| NanoBRET (CBP-H3.3 Binding) | HEK293 | IC50 = 2.8 µM | [9] |

| NanoBRET (CBP-H3.3 Binding) | - | EC50 = 0.28 µM | [13] |

| p53 Luciferase Reporter | RKO | IC50 = 1.5 µM | [9] |

| MYC Expression Inhibition | AMO1 | EC50 = 2.7 µM | [9] |

| FRAP Recovery | U2OS | Acceleration at 1 µM | [14] |

IC50/EC50: Half maximal inhibitory/effective concentration in a cellular context; BRET: Bioluminescence Resonance Energy Transfer; FRAP: Fluorescence Recovery After Photobleaching.

Experimental Protocols

Detailed methodologies for key assays are provided below. These represent standardized protocols and may require optimization for specific experimental conditions.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantifies the binding of the CBP bromodomain to an acetylated peptide ligand. Inhibition of this interaction by this compound results in a loss of the FRET signal.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

CBP Bromodomain-Europium (BRD-Eu): Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 5-10 nM).[15][16]

-

Biotinylated Acetyl-Histone Peptide: Dilute a stock of a relevant biotinylated peptide (e.g., H3K27ac) in Assay Buffer.

-

Streptavidin-Allophycocyanin (SA-APC): Dilute the stock in Assay Buffer.

-

This compound: Prepare a serial dilution series in DMSO, then dilute further in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is low (<1%).[15]

-

-

Assay Procedure (384-well format):

-

To each well, add 5 µL of the this compound dilution (or vehicle control).

-

Add 10 µL of the diluted BRD-Eu solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for pre-equilibration.[16]

-

Add 5 µL of a pre-mixed solution containing the biotinylated peptide and SA-APC.

-

Seal the plate and incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emissions at 620 nm (Europium) and 665 nm (APC) after excitation around 340 nm.[15]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[17] Binding of this compound is expected to stabilize the CBP/p300 protein, resulting in more soluble protein remaining after a heat challenge.

Methodology:

-

Cell Treatment:

-

Culture cells (e.g., HEK293, U2OS) to approximately 80% confluency.

-

Treat cells with the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) in culture medium for 1-3 hours at 37°C.[18]

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a cooling step to 25°C for 3 minutes.[18]

-

-

Lysis and Fractionation:

-

Lyse the cells by subjecting them to repeated freeze-thaw cycles or by adding a lysis buffer.

-

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the precipitated protein fraction (pellet).[19]

-

-

Protein Quantification:

-

Carefully collect the supernatant.

-

Analyze the amount of soluble CBP or p300 protein in each sample. This is typically done by Western blotting, but higher-throughput methods like AlphaLISA can also be used.[19]

-

-

Data Analysis:

-

Quantify the band intensities (for Western blot) for each temperature point.

-

Normalize the data to the non-heated control (or lowest temperature point).

-

Plot the percentage of soluble protein against temperature to generate a "melt curve" for both the vehicle- and this compound-treated samples. A rightward shift in the curve for the treated sample indicates target stabilization and engagement.

-

Signaling Pathway Context: Inhibition of NF-κB Activity

CBP/p300 are critical co-activators for the NF-κB signaling pathway, a master regulator of inflammation, immunity, and cell survival.[4] CBP/p300 acetylate the p65/RelA subunit of NF-κB, which enhances its DNA binding and transcriptional activity. By inhibiting the recruitment of CBP/p300, this compound can attenuate the expression of NF-κB target genes, contributing to its anti-inflammatory effects.[4][7]

Conclusion

The data and protocols presented in this guide provide a comprehensive framework for the target validation of this compound. Through robust biochemical assays, its potency and selectivity for the bromodomains of CBP and p300 over other bromodomain families, particularly BET proteins, are clearly established.[7][9] Cellular target engagement is confirmed using methods like CETSA and NanoBRET, which demonstrate that this compound enters cells and binds to its intended targets.[9][13] Finally, functional assays targeting downstream signaling events, such as the modulation of p53 and NF-κB pathways, validate its mechanism of action and provide a basis for its use in exploring the biological consequences of CBP/p300 bromodomain inhibition. This compound stands as a well-validated, selective chemical probe essential for advancing epigenetic research and drug development.

References

- 1. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]

- 2. scitepress.org [scitepress.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. stemcell.com [stemcell.com]

- 11. pnas.org [pnas.org]

- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 13. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. caymanchem.com [caymanchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity Profile of SGC-CBP30: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of SGC-CBP30, a potent and selective chemical probe for the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and p300. Understanding the precise binding affinities and inhibitory concentrations of this compound against its intended targets, as well as its interactions with other proteins, is crucial for the accurate interpretation of experimental results and for its potential application in drug discovery. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been rigorously evaluated across a range of biochemical and cellular assays. The following tables summarize the key quantitative data, offering a clear comparison of its potency and selectivity.

Biochemical Assays: Binding Affinities and Inhibitory Concentrations

| Target | Assay Type | Value | Unit | Reference |

| CBP | Isothermal Titration Calorimetry (ITC) | 21 | nM (Kd) | [1] |

| Biolayer Interferometry (BLI) | 41 | nM (Kd) | [1] | |

| AlphaScreen | 69 | nM (IC50) | [1] | |

| p300 | Isothermal Titration Calorimetry (ITC) | 32, 38 | nM (Kd) | [1][2][3][4] |

| Biolayer Interferometry (BLI) | 47 | nM (Kd) | [5] | |

| BRD4(1) | - | - | - | This compound exhibits 40-fold selectivity for CBP over BRD4(1)[2][3][4] |

| BRD4(2) | - | - | - | This compound exhibits 250-fold selectivity for CBP over BRD4(2)[2][4] |

| Adrenergic Receptor α2C | Radioligand Binding Assay | 0.11 | µM (IC50) | [5] |

| Phosphodiesterase-5 (PDE5) | Enzyme Activity Assay | 0.15 | µM (IC50) | [5] |

| Adrenergic Receptor α2A | Radioligand Binding Assay | 0.57 | µM (IC50) | [5] |

| Platelet-Activating Factor (PAF) Receptor | Radioligand Binding Assay | 0.51, 0.54 | µM (IC50) | [5] |

Cellular Assays: Target Engagement and Functional Effects

| Assay Description | Cell Line | Value | Unit | Reference |

| Inhibition of doxorubicin-stimulated p53 (luciferase reporter assay) | Human RKO cells | 1.5 | µM (IC50) | [4] |

| Reduction in MYC expression (QuantiGene Plex assay) | Human AMO1 cells | 2.7 | µM (EC50) | [4] |

| Inhibition of Halo-tagged histone H3.3 binding to NanoLuc luciferase conjugated CBP (BRET assay) | HEK293 cells | 2.8 | µM (IC50) | [4] |

| Antiproliferative activity (CCK-8 method) | Human OPM-2 cells | 2.64 | µM (IC50) | [3] |

Experimental Protocols

The characterization of this compound's selectivity profile involves a variety of sophisticated biophysical and cell-based assays. Below are detailed methodologies for some of the key experiments cited.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (bromodomain protein).

-

Sample Preparation : The bromodomain-containing protein is dialyzed into a specific buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). The compound, this compound, is dissolved in the same buffer.

-

ITC Experiment : The protein solution is placed in the sample cell of the microcalorimeter. The this compound solution is loaded into the injection syringe.

-

Titration : A series of small injections of the this compound solution are made into the protein solution.

-

Data Acquisition : The heat released or absorbed during each injection is measured.

-

Data Analysis : The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to study biomolecular interactions in a microplate format.

-

Reagents : Biotinylated histone peptide, streptavidin-coated Donor beads, GST-tagged bromodomain, anti-GST antibody-conjugated Acceptor beads.

-

Assay Principle : In the absence of an inhibitor, the bromodomain binds to the acetylated histone peptide, bringing the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.

-

Inhibition : this compound competes with the histone peptide for binding to the bromodomain, preventing the proximity of the beads and leading to a decrease in the AlphaScreen signal.

-

Procedure : All components are incubated together in a microplate. This compound is added in a serial dilution to determine the IC50 value. The plate is read in an AlphaScreen-compatible reader.[7]

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is used to assess the binding of a ligand to a protein by measuring changes in its thermal stability.

-

Sample Preparation : The target protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.[1]

-

Ligand Addition : this compound is added to the protein-dye mixture.

-

Thermal Denaturation : The temperature is gradually increased, causing the protein to unfold and expose its hydrophobic core. The dye binds to these exposed regions, leading to an increase in fluorescence.

-

Data Acquisition : The fluorescence is monitored as a function of temperature using a real-time PCR machine.[1]

-

Data Analysis : The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. An increase in Tm in the presence of this compound indicates ligand binding and stabilization of the protein.[1]

Visualizations: Pathways and Workflows

To further elucidate the context and methodology of this compound's selectivity profiling, the following diagrams are provided.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. This compound | Bromodomains | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. pnas.org [pnas.org]

- 7. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

SGC-CBP30: A Technical Guide to its Effects on Transcriptional Co-activators

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-CBP30 is a potent and selective chemical probe for the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and p300 (EP300). As crucial epigenetic regulators, CBP and p300 play a significant role in various cellular processes, including cell growth, differentiation, and gene expression.[1] Dysregulation of their function has been implicated in numerous diseases, most notably cancer and inflammatory conditions.[2] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on transcriptional regulation, and detailed protocols for its application in experimental research.

Introduction to this compound and its Targets: CBP/p300